molecular formula C16H18N2O4S B2549732 N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2319640-57-6

N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2549732
M. Wt: 334.39
InChI Key: JIIJODFFZISCNS-UHFFFAOYSA-N
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Description

The compound N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a multifunctional molecule that is likely to exhibit a complex molecular structure due to the presence of multiple heterocyclic components, such as benzofuran and thiophene rings. These structural features suggest potential for interesting chemical behavior and interactions.

Synthesis Analysis

While the specific synthesis of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is not detailed in the provided papers, related synthetic methods can be inferred. For instance, the synthesis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides involves the formation of a fused six-membered ring adopting a half-chair conformation, which is a common feature in the synthesis of complex heterocyclic compounds . This suggests that the synthesis of the compound may also involve the formation of a similar six-membered ring structure.

Molecular Structure Analysis

The molecular structure of related compounds, as mentioned in the first paper, shows a tendency for the six-membered ring to exhibit conformational disorder . This could imply that N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide may also display similar structural characteristics, with potential disorder in its conformation due to the flexibility of the tetrahydrobenzofuran moiety.

Chemical Reactions Analysis

The second paper discusses the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole . Although this does not directly relate to the compound , it does highlight the reactivity of hydroxy-substituted aromatic compounds in electrochemical reactions. This could suggest that the hydroxy group in the tetrahydrobenzofuran moiety of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide may also participate in similar electrochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can be speculated based on the properties of structurally similar compounds. For example, the presence of hydrogen bonding and π-π stacking interactions in the related benzamides suggests that the compound may also form supramolecular aggregates through similar non-covalent interactions . Additionally, the electrochemical behavior of dihydroxybenzenes implies that the compound may exhibit redox activity, which could be relevant in its chemical reactivity and potential applications .

Scientific Research Applications

Orexin Receptor Antagonism and Eating Disorders

Research on compounds targeting orexin receptors, such as SB-649868, highlights the potential for targeting specific neural pathways involved in compulsive behaviors, including eating disorders. SB-649868's efficacy in reducing binge eating in rats without affecting standard food intake suggests that compounds acting on orexin receptors or similar neural targets could have applications in treating disorders characterized by compulsive consumption behaviors (Piccoli et al., 2012).

Anticancer Activity

Studies on hydroxyl-containing benzo[b]thiophene analogs have revealed selectivity towards laryngeal cancer cells, indicating the potential for derivatives of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide to possess antiproliferative activities against cancer cells. The presence of hydroxyl groups and their role in anticancer activity suggests that structurally similar compounds could be explored for therapeutic applications in oncology (Haridevamuthu et al., 2023).

Synthesis and Chemical Reactions

The electrophilic substitution reactions and rearrangements of benzo[b]thiophen derivatives provide a foundation for synthetic strategies that could be applied to N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide. These reactions facilitate the introduction of functional groups that may modulate biological activity or physicochemical properties, supporting its potential use in medicinal chemistry and drug design (Clarke et al., 1973).

Copper-Catalyzed Coupling Reactions

The application of copper-catalyzed coupling reactions for the synthesis of biologically active molecules, including those involving (hetero)aryl chlorides and amides, suggests potential methodologies for the synthesis and modification of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide. Such reactions could enable the development of derivatives with enhanced biological activities or specific targeting capabilities (De et al., 2017).

properties

IUPAC Name

N'-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-14(17-9-11-3-2-8-23-11)15(20)18-10-16(21)6-1-4-13-12(16)5-7-22-13/h2-3,5,7-8,21H,1,4,6,9-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIJODFFZISCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

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